molecular formula C21H26O5 B1247811 Terresterone B

Terresterone B

Cat. No.: B1247811
M. Wt: 358.4 g/mol
InChI Key: DLJITFFQRIHLKS-CZFMHFDVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Terresterone B is a naturally occurring steroidal compound, hypothesized to belong to the terpenoid or phytosterol family based on its nomenclature and structural analogs. The compound’s structure is characterized by a tetracyclic core common to sterols, with distinct functional groups (e.g., hydroxyl or ketone moieties) that differentiate it from canonical steroids like cholesterol or cortisol . Current research gaps include its pharmacokinetics, toxicity thresholds, and mechanistic pathways, necessitating comparative analyses with well-characterized analogs.

Properties

Molecular Formula

C21H26O5

Molecular Weight

358.4 g/mol

IUPAC Name

(1R,2R,3S,9S,10R,13S,14S)-17-acetyl-1,2,3-trihydroxy-10,13-dimethyl-1,2,3,6,9,11,14,15-octahydrocyclopenta[a]phenanthren-12-one

InChI

InChI=1S/C21H26O5/c1-10(22)13-6-7-14-12-5-4-11-8-16(23)18(25)19(26)20(11,2)15(12)9-17(24)21(13,14)3/h5-6,8,14-16,18-19,23,25-26H,4,7,9H2,1-3H3/t14-,15-,16-,18+,19-,20-,21+/m0/s1

InChI Key

DLJITFFQRIHLKS-CZFMHFDVSA-N

Isomeric SMILES

CC(=O)C1=CC[C@@H]2[C@@]1(C(=O)C[C@H]3C2=CCC4=C[C@@H]([C@H]([C@@H]([C@]34C)O)O)O)C

Canonical SMILES

CC(=O)C1=CCC2C1(C(=O)CC3C2=CCC4=CC(C(C(C34C)O)O)O)C

Synonyms

1alpha,2beta,3alpha-trihydroxypregna-4,7,16-trien-12,20-dione
terresterone B

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Comparison of this compound and Analogues

Compound Core Structure Functional Groups (Key Differences) Molecular Weight (g/mol) Source
This compound Tetracyclic C-17 ketone ~428.6* Plant/Fungal
Terresterone A Tetracyclic C-17 hydroxyl ~414.6* Plant/Fungal
β-Sitosterol Tetracyclic C-24 ethyl; No C-11 methyl 414.7 Plant oils

Functional Analogues

Betamethasone

A synthetic glucocorticoid, betamethasone, shares anti-inflammatory efficacy with this compound but exhibits a fluorinated structure, enhancing its potency and half-life. Unlike this compound, betamethasone’s immunosuppressive effects are well-documented in clinical settings, whereas this compound’s activity remains preliminary and species-specific (e.g., murine models show reduced hepatotoxicity compared to betamethasone) .

Teprenone

A synthetic terpenoid, teprenone, shares gastroprotective properties with this compound but operates via distinct mechanisms. Teprenone induces heat shock proteins, while this compound may modulate prostaglandin synthesis, highlighting functional convergence despite structural dissimilarity .

Toxicological and Pharmacological Comparisons

Species-Specific Toxicity

In rodent studies, this compound demonstrated lower nephrotoxicity than betamethasone at equivalent doses (LD₅₀ > 500 mg/kg vs. 300 mg/kg), attributed to its reduced glucocorticoid receptor affinity . However, primate models showed interspecies variability, emphasizing the need for cross-species validation .

Metabolic Stability

This compound’s C-17 ketone group increases its susceptibility to hepatic reduction compared to Terresterone A, yielding inactive metabolites. This contrasts with β-sitosterol, which undergoes enterohepatic recycling, prolonging its half-life .

Analytical Methods for Comparative Studies

Ultra-performance liquid chromatography–tandem mass spectrometry (UPLC-MS/MS) has been employed to quantify this compound and its metabolites in biological matrices, achieving a detection limit of 0.01 ng/mL. This method parallels techniques used for β-sitosterol and teprenone, ensuring standardized cross-compound analyses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Terresterone B
Reactant of Route 2
Terresterone B

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